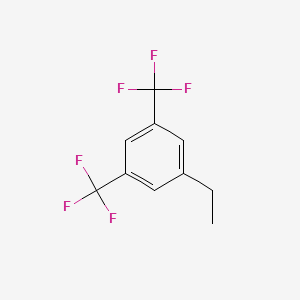

3,5-Bis(trifluoromethyl)ethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(trifluoromethyl)ethylbenzene (3,5-BTMEB) is a fluorinated aromatic compound used in various scientific applications, such as in organic synthesis, analytical chemistry, and biochemistry. It is a colorless liquid with a strong odor and is highly volatile. 3,5-BTMEB is a member of the trifluoromethyl benzene family, which is composed of several compounds with a trifluoromethyl group attached to a benzene ring. 3,5-BTMEB is an important intermediate in the synthesis of molecules used in the pharmaceutical industry, and it is also used in the synthesis of other fluorinated compounds.

Scientific Research Applications

3,5-Bis(trifluoromethyl)ethylbenzene is used in a variety of scientific applications. It is used as a solvent in organic synthesis, as a reagent in analytical chemistry, and as a substrate in biochemistry. In organic synthesis, 3,5-Bis(trifluoromethyl)ethylbenzene is used as a solvent for reactions that require low polarity solvents, such as Wittig reactions, Grignard reactions, and Diels-Alder reactions. In analytical chemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used to detect and quantify the presence of certain compounds, such as halogenated compounds, in samples. In biochemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used as a substrate for enzymes, such as cytochrome P450, and as a reagent for the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)ethylbenzene is largely dependent on its application. In organic synthesis, 3,5-Bis(trifluoromethyl)ethylbenzene acts as a solvent, allowing reactants to interact with each other and form the desired product. In analytical chemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used to detect and quantify the presence of certain compounds, such as halogenated compounds, in samples. In biochemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used as a substrate for enzymes, such as cytochrome P450, and as a reagent for the synthesis of fluorinated compounds.

Biochemical and Physiological Effects

3,5-Bis(trifluoromethyl)ethylbenzene is generally considered to be non-toxic and non-irritant. However, it is known to be an irritant to the eyes and skin and should be handled with caution. Inhalation of 3,5-Bis(trifluoromethyl)ethylbenzene can cause respiratory irritation, and long-term exposure can cause liver and kidney damage. In addition, 3,5-Bis(trifluoromethyl)ethylbenzene can cause reproductive toxicity, although the exact mechanism of action is unknown.

Advantages and Limitations for Lab Experiments

3,5-Bis(trifluoromethyl)ethylbenzene has several advantages for use in lab experiments. It is a non-toxic and non-irritant solvent, which makes it safe to use in reactions that require low polarity solvents. In addition, it is a good solvent for many organic compounds, and it is also a good reagent for the synthesis of fluorinated compounds. The main limitation of 3,5-Bis(trifluoromethyl)ethylbenzene is its high volatility, which can make it difficult to handle in the lab.

Future Directions

The use of 3,5-Bis(trifluoromethyl)ethylbenzene in scientific applications is an area of active research. Potential future directions include the development of more efficient and cost-effective methods for its synthesis, the use of 3,5-Bis(trifluoromethyl)ethylbenzene as a reagent in organic synthesis, and the exploration of its potential applications in biochemistry and analytical chemistry. In addition, further research is needed to better understand the biochemical and physiological effects of 3,5-Bis(trifluoromethyl)ethylbenzene, as well as its potential long-term health effects.

Synthesis Methods

3,5-Bis(trifluoromethyl)ethylbenzene is synthesized using a two-step process. The first step involves the reaction of trifluoromethyl iodide with benzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a trifluoromethyl benzene, which then undergoes an electrophilic aromatic substitution reaction with ethyl bromide to form 3,5-Bis(trifluoromethyl)ethylbenzene. This reaction can be catalyzed by a Lewis acid, such as boron trifluoride or aluminum trichloride.

properties

IUPAC Name |

1-ethyl-3,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULYVKGGFXIBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)ethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)

![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)